6-Amino-5-azacytidine-15N3 is a nitrogen-labeled derivative of 5-azacytidine, a nucleoside analog that has garnered attention for its potential applications in cancer therapy and epigenetic research. This compound features an amino group at the 6-position and a nitrogen isotope at the 15-position, which enhances its utility in biochemical studies, particularly in tracking cellular processes involving DNA methylation and synthesis.
The compound can be synthesized from 6-aminouracil, which serves as a precursor. The incorporation of nitrogen isotopes is typically achieved through specialized synthesis techniques that allow for the selective labeling of nucleosides. The use of isotopes like nitrogen-15 can facilitate advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into metabolic pathways and drug interactions.
6-Amino-5-azacytidine-15N3 is classified as a nucleoside analog and belongs to the broader category of antimetabolites. It is structurally similar to cytidine but modified to inhibit DNA methylation by acting as a substrate for DNA polymerases, thus interfering with normal cellular replication processes.
The synthesis of 6-Amino-5-azacytidine-15N3 typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis and purify the final product.
The molecular structure of 6-Amino-5-azacytidine-15N3 can be described as follows:
Crystallographic studies may provide detailed insights into bond lengths and angles within the molecule, contributing to a better understanding of its reactivity and interaction with biological targets.
6-Amino-5-azacytidine-15N3 participates in several key chemical reactions:
The mechanism by which this compound inhibits methylation involves competitive inhibition where it mimics cytidine, thus being incorporated into newly synthesized DNA strands. This incorporation prevents normal methylation processes from occurring due to structural differences that hinder enzyme activity.
The mechanism of action for 6-Amino-5-azacytidine-15N3 primarily revolves around its role as an antimetabolite:
Studies have shown that treatment with this compound results in decreased levels of DNA methylation in various cell lines, suggesting its potential use in cancer therapies aimed at reversing aberrant methylation patterns associated with tumorigenesis .
Relevant analytical data such as melting point, boiling point, and spectral data (e.g., nuclear magnetic resonance spectra) are crucial for characterizing this compound .
6-Amino-5-azacytidine-15N3 has several significant applications in scientific research:
6-Amino-5-azacytidine-15N3 is a stable isotopologue of the cytidine analog 6-amino-5-azacytidine, where three nitrogen atoms (14N) are specifically substituted with the 15N isotope. The molecular formula is C8H1315N3N2O5, with a molecular weight of 262.2 g/mol compared to 259.22 g/mol for the unlabeled compound [1] [8] [10]. The isotopic labeling occurs at three specific positions: the 6-amino group (N15H2-), the N1 position of the triazine ring, and the N3 position adjacent to the carbonyl group, as confirmed by the SMILES notation [15NH2]C1=[15N]C(=O)N([C@@H]2OC@HC@@H[C@H]2O)C(=[15N]1)N [1] [10]. The compound maintains the β-D-ribofuranosyl configuration with defined stereocenters at C1', C2', C3', and C4' positions of the sugar moiety, as evidenced by the InChI string containing stereochemical descriptors (t2-,3-,4-,5-/m1/s1) [1] [10]. X-ray crystallography studies of the unlabeled compound confirm that the triazine ring is perpendicular to the ribose plane, with the isotopic substitution expected to cause negligible steric alterations due to identical atomic radii of 14N and 15N [8] [10].
Table 1: Structural and Isotopic Specifications
Characteristic | Specification | Reference |
---|---|---|
Molecular Formula | C8H1315N3N2O5 | [1] [2] |
Molecular Weight | 262.2 g/mol | [1] [3] |
Unlabeled Molecular Weight | 259.22 g/mol | [8] [10] |
CAS Number | 105331-00-8 | [2] [5] |
Isotopic Positions | N6 (amino), N1 (ring), N3 (carbonyl-adjacent) | [1] [10] |
Stereochemistry | (2R,3R,4S,5R)-ribofuranosyl configuration | [1] [8] |
The synthesis of 6-amino-5-azacytidine-15N3 employs a multi-step process beginning with 15N-enriched precursors to ensure site-specific isotopic incorporation. The primary route involves the condensation of 15N3-labeled 6-aminocytosine with a protected ribofuranosyl donor under Vorbrüggen glycosylation conditions, followed by deprotection [3] [7]. Key challenges include preventing isotopic dilution during purification and avoiding scrambling of the 15N labels under acidic or basic conditions. The triazine ring is constructed using 15N-urea and 15N-glycine derivatives, where the exocyclic amines are introduced via nucleophilic displacement reactions with 15NH3 under high pressure [7] [9]. The final glycosylation step requires strict anhydrous conditions and Lewis acid catalysts (typically trimethylsilyl triflate) to achieve β-selectivity exceeding 98%, as confirmed by 1H NMR coupling constants (J1',2' = 4-6 Hz) [7]. Alternative enzymatic approaches using purine nucleoside phosphorylase facilitate transglycosylation but show lower isotopic retention (<90%) due to potential deamination side reactions [3] [9]. Commercial production (e.g., TRC catalog TRC-A604102) involves rigorous HPLC purification using hydrophilic interaction liquid chromatography (HILIC) to achieve >98% chemical purity and >99% isotopic enrichment, with typical yields of 5-7% from starting 15N-precursors [1] [3].
Table 2: Synthetic Challenges and Solutions
Synthetic Challenge | Resolution Strategy | Isotopic Outcome |
---|---|---|
Isotopic dilution during purification | HILIC chromatography with ammonium formate buffers | >99% 15N enrichment |
Label scrambling under acidic conditions | pH-controlled deprotection (pH 6.5-7.0) | Position-specific retention |
β-selectivity in glycosylation | Vorbrüggen conditions with TMSOTf catalyst | >98% β-anomer |
Enzymatic deamination | Low-temperature enzymatic transglycosylation | 90-95% isotopic retention |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: